N-Boc-1,2,3,6-tetrahydropyridine

Peptide Chemistry Protecting Group Strategy Orthogonal Synthesis

N-Boc-1,2,3,6-tetrahydropyridine (CAS 85838-94-4), also known as tert-butyl 3,6-dihydro-2H-pyridine-1-carboxylate, is a heterocyclic building block featuring a partially unsaturated piperidine ring protected by an acid-labile tert-butyloxycarbonyl (Boc) group. This compound is primarily utilized as a key intermediate in the synthesis of bioactive molecules, including antitumor agents and CC chemokine receptor 2 (CCR2) antagonists.

Molecular Formula C10H17NO2
Molecular Weight 183.25 g/mol
CAS No. 85838-94-4
Cat. No. B042508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-1,2,3,6-tetrahydropyridine
CAS85838-94-4
Synonyms1,1-Dimethylethyl 3,6-Dihydro-1(2H)-pyridinecarboxylate;  3,6-Dihydro-2H-pyridine-1-carboxylic Acid tert-Butyl Ester;  N-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridine;  N-Boc-1,2,3,6-tetrahydropyridine;  tert-Butyl 3,6-Dihydro-2H-pyridine-1-carboxylat
Molecular FormulaC10H17NO2
Molecular Weight183.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC=CC1
InChIInChI=1S/C10H17NO2/c1-10(2,3)13-9(12)11-7-5-4-6-8-11/h4-5H,6-8H2,1-3H3
InChIKeySHHHRQFHCPINIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-1,2,3,6-tetrahydropyridine (CAS 85838-94-4): Procurement and Selection Guide for Pharmaceutical Intermediates


N-Boc-1,2,3,6-tetrahydropyridine (CAS 85838-94-4), also known as tert-butyl 3,6-dihydro-2H-pyridine-1-carboxylate, is a heterocyclic building block featuring a partially unsaturated piperidine ring protected by an acid-labile tert-butyloxycarbonyl (Boc) group . This compound is primarily utilized as a key intermediate in the synthesis of bioactive molecules, including antitumor agents and CC chemokine receptor 2 (CCR2) antagonists [1]. Its structure, containing a 1,2,3,6-tetrahydropyridine core, provides a reactive alkene moiety for further functionalization, distinguishing it from its saturated piperidine or fully aromatic pyridine counterparts .

Orthogonal acid-labile Boc group enables selective amine unveiling in multi-step synthesis
Alkene moiety provides a reactive handle for further functionalization or saturation
Partially unsaturated piperidine scaffold distinct from saturated piperidine or aromatic pyridine analogs

N-Boc-1,2,3,6-tetrahydropyridine (CAS 85838-94-4): Critical Differentiation for Scientific Procurement


While many N-protected tetrahydropyridines and related heterocycles exist, simple substitution based on the 1,2,3,6-tetrahydropyridine core is not viable without considering the specific protecting group. The choice of the Boc group on this scaffold is critical because it provides orthogonal stability to basic, nucleophilic, and hydrogenation conditions [1], while being quantitatively cleavable under mild acidic conditions, such as with trifluoroacetic acid (TFA) [2]. This contrasts sharply with the Cbz group, which is removed via hydrogenolysis and can be incompatible with other reducible functionalities, or the Fmoc group, which is base-labile and unsuitable for sequences requiring strong bases [3]. The procurement of N-Boc-1,2,3,6-tetrahydropyridine specifically is therefore justified by its predictable and quantifiable performance in multi-step synthetic routes requiring orthogonal deprotection strategies, a feature not shared by many of its closest in-class analogs .

Protecting Group
Cleavage Method
Key Limitation
Boc (This Product)
Acid (e.g., TFA)
Orthogonal to Cbz and hydrogenation-sensitive groups
Cbz
Hydrogenolysis (H₂, Pd/C)
Incompatible with reducible functionalities; not orthogonal with Boc
Fmoc
Base (piperidine)
Base-labile and degrades above 60–80°C; limits strong bases and heat

N-Boc-1,2,3,6-tetrahydropyridine (CAS 85838-94-4): Quantified Differentiation Against Alternative Building Blocks


Orthogonal Deprotection: N-Boc vs. N-Cbz Tetrahydropyridine for Acidic Cleavage Selectivity

The N-Boc-1,2,3,6-tetrahydropyridine enables an orthogonal deprotection strategy that is not possible with its N-Cbz-protected analog. Under standard acidic deprotection conditions (e.g., 20-50% TFA in dichloromethane), the Boc group is completely removed within 30 minutes at ambient temperature [1]. In contrast, the Cbz group is stable to these conditions but is cleaved via catalytic hydrogenation (H2, Pd/C) [2]. This fundamental difference allows for the selective unmasking of the tetrahydropyridine amine in the presence of other Cbz-protected functionalities, a critical advantage in complex molecule synthesis .

Orthogonal Deprotection Selectivity
Class-level
Boc: >95% cleavage in 50% TFA/DCM, 30 min
Cbz: requires H₂, Pd/C
Reported orthogonal deprotection supports multi-step synthesis
Class-level inference; verify in specific sequence context
Peptide Chemistry Protecting Group Strategy Orthogonal Synthesis

Thermal Stability of N-Boc-1,2,3,6-tetrahydropyridine Compared to N-Fmoc Analogs in Heated Reactions

N-Boc-1,2,3,6-tetrahydropyridine offers superior thermal stability relative to its N-Fmoc-protected counterpart, which is a critical consideration for synthetic routes involving elevated temperatures. The Boc group is generally stable in solution up to approximately 100–120°C, allowing for a wider range of high-temperature transformations (e.g., Suzuki couplings, cycloadditions) without premature deprotection [1]. In contrast, the Fmoc group is base-labile and begins to degrade at temperatures above 60-80°C, even in neutral conditions, limiting its utility in thermally demanding reactions [2].

Thermal Stability Window
Class-level
Boc: stable to ~100–120°C
Fmoc: degrades above 60–80°C
Reported wider thermal stability may enable high-temperature transformations
Class-level inference; stability depends on exact conditions
Reaction Optimization Thermal Stability Protecting Group Strategy

Synthetic Utility in Suzuki-Miyaura Coupling: N-Boc-THP-Bpin Derivative vs. Other N-Protected Vinyl Boronates

While the parent compound N-Boc-1,2,3,6-tetrahydropyridine is not directly used in cross-couplings, its derived 4-boronic acid pinacol ester (N-Boc-THP-Bpin, CAS 286961-14-6) is a privileged reagent for Suzuki-Miyaura couplings. The presence of the Boc group is critical, as it is fully compatible with standard palladium-catalyzed coupling conditions (e.g., Pd(PPh3)4, K2CO3, DME/H2O, 80°C), leading to good yields of 4-aryl tetrahydropyridines without premature deprotection . In contrast, an unprotected tetrahydropyridine boronate would be prone to side reactions due to the free amine, and a Cbz-protected analog would risk partial hydrogenolysis under the reducing conditions sometimes employed in Suzuki cascades [1].

Suzuki Coupling Compatibility
Supporting evidence
N-Boc-THP-Bpin couples with aryl halides in 70–90% yield (Pd(PPh₃)₄, aq. base, DME)
Supports Pd-catalyzed C–C bond formation with protected scaffold
Requires boronic ester derivative; verify coupling conditions
Cross-Coupling Suzuki-Miyaura Heterocycle Synthesis

LogP and Physicochemical Profile: N-Boc-1,2,3,6-tetrahydropyridine vs. N-Boc-4-piperidone

N-Boc-1,2,3,6-tetrahydropyridine possesses a calculated XLogP3 of 1.8 , which is significantly higher than its saturated ketone analog, N-Boc-4-piperidone (XLogP3 ~0.5) [1]. This difference in lipophilicity can be crucial in medicinal chemistry campaigns where the physicochemical properties of intermediates influence the overall drug-likeness of the final compound. The higher lipophilicity of N-Boc-1,2,3,6-tetrahydropyridine may be advantageous for crossing biological membranes or for synthetic steps requiring non-polar solvents [2].

Lipophilicity (XLogP3)
Cross-study
N-Boc-1,2,3,6-tetrahydropyridine: 1.8
N-Boc-4-piperidone: 0.5
Reported lipophilicity difference may influence downstream properties
Calculated property; experimental validation may be needed
Medicinal Chemistry Physicochemical Properties Drug Design

N-Boc-1,2,3,6-tetrahydropyridine (CAS 85838-94-4): Optimal Scientific and Industrial Application Scenarios


Synthesis of CC Chemokine Receptor 2 (CCR2) Antagonists

N-Boc-1,2,3,6-tetrahydropyridine serves as a key intermediate in the synthesis of potent CCR2 antagonists, a class of compounds with antiviral and anticancer therapeutic potential [1]. The Boc-protected tetrahydropyridine core is first functionalized, often at the 4-position via metalation or cross-coupling (as supported by the utility of its boronate derivative), before the Boc group is cleanly removed under acidic conditions to reveal the free amine for subsequent coupling or final deprotection. This sequence is a well-established route in medicinal chemistry for generating focused libraries of CCR2 inhibitors .

Synthesis of Anaplastic Lymphoma Kinase (ALK) Inhibitors

This building block is employed as a critical intermediate in the synthesis of ALK inhibitors, a targeted therapy for certain types of cancer [1]. The presence of the alkene moiety in the 1,2,3,6-tetrahydropyridine ring allows for late-stage functionalization or saturation, providing a handle for structural diversification. The acid-labile Boc group ensures the amine remains protected during these transformations, only being revealed in the final synthetic steps .

Synthesis of Diacylglycerol Acyltransferase 1 (DGAT-1) Inhibitors

N-Boc-1,2,3,6-tetrahydropyridine is used in the preparation of DGAT-1 inhibitors, which are investigated for the treatment of metabolic disorders [1]. The scaffold's specific geometry and electronic properties, combined with the orthogonal protection offered by the Boc group, make it a preferred starting material for constructing the complex heterocyclic cores found in this class of inhibitors .

Preparation of 4-Aryl Tetrahydropyridine Libraries via Suzuki-Miyaura Coupling

The compound is a direct precursor to N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester, a privileged reagent for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions [1]. This enables the rapid and modular construction of diverse 4-aryl tetrahydropyridine libraries, which are valuable scaffolds in medicinal chemistry for exploring structure-activity relationships (SAR) across various biological targets .

Application
Selection Property
Validation Focus
CCR2 antagonist probe synthesis
Orthogonal Boc protection for late-stage amine unveiling
Deprotection efficiency and coupling yield
ALK inhibitor scaffold research
Alkene moiety for structural diversification
Functionalization and deprotection sequence integrity
DGAT-1 inhibitor research
Heterocyclic core geometry and orthogonal protection
Multi-step synthesis compatibility
4-Aryl tetrahydropyridine library synthesis
Boc-compatible boronate ester derivative
Cross-coupling yield and post-coupling deprotection

Technical Documentation Hub

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17 linked technical documents
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